3-(1-Amino-3-hydroxypropyl)phenol
Description
Significance and Context in Organic Chemistry Research
In organic chemistry, the presence of multiple functional groups on a single molecule offers a rich platform for synthetic transformations. The phenol (B47542) group provides a site for electrophilic aromatic substitution and reactions involving the hydroxyl group, such as etherification. nih.gov The primary amine is a nucleophilic center and can readily undergo reactions like acylation, alkylation, and the formation of imines. nih.gov The secondary alcohol on the propyl chain adds another point for esterification or oxidation. This multi-functionality makes 3-(1-Amino-3-hydroxypropyl)phenol a valuable intermediate in the construction of diverse molecular architectures.
The compound exists as stereoisomers, the (R) and (S) enantiomers, which are of particular importance in medicinal chemistry where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. evitachem.combldpharm.com The ability to selectively synthesize or separate these isomers is a key aspect of its research context.
Overview of Amino-Phenolic Compounds in Chemical Synthesis
Amino-phenolic compounds are a significant class of molecules that are prevalent in nature and are foundational to many synthetic endeavors. britannica.com They are key structural motifs in numerous natural products, pharmaceuticals, and dyes. wikipedia.orgacs.org The combination of the acidic phenolic hydroxyl group and the basic amino group imparts unique chemical properties to these molecules. britannica.com
In chemical synthesis, amino-phenolic compounds serve as versatile starting materials. For instance, 3-aminophenol (B1664112) is a precursor in the synthesis of fluorescent dyes like rhodamine B and is also used in the production of certain polymers. wikipedia.org The synthesis of various aminophenol derivatives is an active area of research, with studies exploring their potential in areas such as antimicrobial and antidiabetic applications. mdpi.comnih.gov The general synthetic strategies often involve the reduction of nitrophenols or the amination of phenol derivatives. wikipedia.org
Current Research Frontiers for this compound
While extensive, highly detailed research specifically on this compound is not broadly published in mainstream literature, its primary role appears to be as a chiral building block in organic synthesis. evitachem.combldpharm.combldpharm.com Chemical suppliers list the (R) and (S) isomers, indicating their use in research and development, likely for the construction of more complex molecules with potential biological activity. evitachem.combldpharm.com
The synthesis of this compound can be approached through methods such as the amination of phenol derivatives or through hydroxypropylation reactions. evitachem.com A general synthetic route might involve the reaction of a suitable phenolic precursor with an appropriate amino-containing reagent. evitachem.com The control of stereochemistry during such a synthesis would be a critical research challenge.
Future research on this compound and its derivatives could explore their potential as ligands for metal catalysts, their incorporation into novel polymer structures, or as scaffolds for the development of new pharmaceutical agents, building upon the known biological activities of the broader class of phenolic compounds. nih.govnih.gov
Compound Data
Below are data tables for this compound and its parent compound, 3-Aminophenol, for reference.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Chirality | Exists as (R) and (S) enantiomers |
| Key Functional Groups | Phenol, Primary Amine, Secondary Alcohol |
| CAS Numbers | (R)-isomer: 1212854-19-7 bldpharm.com, (S)-isomer: 1213299-59-2, Racemate: 683220-64-6 bldpharm.com |
Table 2: Properties of 3-Aminophenol
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol nist.gov |
| Appearance | White orthorhombic crystals wikipedia.org |
| Melting Point | 120-124 °C wikipedia.org |
| Boiling Point | 164 °C at 11 mmHg wikipedia.org |
| CAS Number | 591-27-5 nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(1-amino-3-hydroxypropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVXJDWRKZBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661559 | |
| Record name | 3-(1-Amino-3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683220-64-6 | |
| Record name | 3-(1-Amino-3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1 Amino 3 Hydroxypropyl Phenol
Established Chemical Synthesis Pathways
Established methods for constructing the 3-(1-Amino-3-hydroxypropyl)phenol scaffold typically rely on robust and well-understood chemical transformations. These pathways often involve the sequential introduction of functional groups onto a phenolic starting material.
Reductive Amination Strategies
Reductive amination is a powerful method for forming amines from carbonyl compounds. nih.gov In the context of synthesizing this compound, this strategy would typically involve the reaction of a β-hydroxy ketone precursor, such as 1-(3-hydroxyphenyl)-3-hydroxypropan-1-one , with an ammonia (B1221849) source, followed by reduction.
Imine Formation: The ketone reacts with ammonia to form an intermediate imine (or enamine).
Reduction: The imine is then reduced to the final amine.
A variety of reducing agents can be employed for this transformation. While powerful reductants like lithium aluminum hydride (LiAlH₄) could be used, milder, more selective agents are often preferred to avoid the reduction of other functional groups.
A particularly effective method for the stereoselective preparation of 1,3-amino alcohols involves a directed reductive amination of β-hydroxy ketones. organic-chemistry.org This approach uses a Lewis acid, such as titanium(IV) isopropoxide (Ti(iOPr)₄), to coordinate to both the hydroxyl group and the intermediate imine, allowing for a directed reduction that favors the syn diastereomer. organic-chemistry.org Polymethylhydrosiloxane (PMHS) is often used as the mild and inexpensive reducing agent in this sequence. organic-chemistry.org This directed approach provides a high degree of control over the relative stereochemistry of the newly formed amine and the existing alcohol group.
Table 1: Reagents for Directed Reductive Amination of β-Hydroxy Ketones
| Role | Reagent | Purpose | Citation |
|---|---|---|---|
| Lewis Acid Catalyst | Titanium(IV) isopropoxide (Ti(iOPr)₄) | Coordinates the intermediate imino alcohol for stereodirection. | organic-chemistry.org |
| Reducing Agent | Polymethylhydrosiloxane (PMHS) | Reduces the intermediate imine to the amine. | organic-chemistry.org |
Nitro Group Reduction Approaches
An alternative classical route involves the reduction of a nitro group. This pathway typically begins with a Henry reaction (or nitro-aldol reaction) between a phenolic aldehyde, such as 3-hydroxybenzaldehyde (B18108) , and a nitroalkane like nitroethane. This reaction forms a β-nitro alcohol. Subsequent chemical modifications and reduction of the nitro group yield the target 1,3-amino alcohol.
A plausible synthetic sequence is as follows:
Henry Reaction: 3-hydroxybenzaldehyde reacts with nitroethane in the presence of a base to form 1-(3-hydroxyphenyl)-2-nitropropan-1-ol .
Reduction: The nitro group is then reduced to an amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron, tin, or zinc in acidic media.
The reduction of nitro compounds is a well-established transformation in organic synthesis. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.
Multistep Synthesis from Phenolic Precursors
The synthesis of this compound is inherently a multistep process starting from simpler, commercially available phenolic precursors like 3-aminophenol (B1664112) or 3-hydroxybenzaldehyde. wikipedia.org
One conceptual pathway starting from 3-hydroxybenzaldehyde could involve an aldol-type reaction to build the three-carbon side chain, followed by the introduction of the amino group. For instance, a reaction with acetone (B3395972) could form a chalcone-like intermediate, 1-(3-hydroxyphenyl)but-2-en-1-one , which could then be converted to the target structure through a sequence of reactions, such as epoxidation of the double bond followed by ring-opening with an amine source.
Another strategy could start with the acylation of a protected 3-aminophenol. For example, Friedel-Crafts acylation with a suitable three-carbon acyl halide could install the keto-propyl side chain, which can then be elaborated into the final amino alcohol structure through reduction of the ketone and introduction of the second hydroxyl group. These multistep sequences allow for the systematic construction of the molecule, although they may require the use of protecting groups to mask reactive functionalities like the phenolic hydroxyl or the amino group during intermediate steps.
Advanced and Stereoselective Synthesis Techniques
The presence of two stereocenters in this compound means it can exist as four possible stereoisomers. Advanced synthetic methods are required to selectively synthesize a single enantiomer or diastereomer, which is often crucial for biological applications. The (R) and (S) enantiomers of this compound are commercially available, indicating that such stereoselective syntheses have been successfully developed. bldpharm.comsigmaaldrich.com
Asymmetric Catalysis in Amino Alcohol Synthesis
Asymmetric catalysis employs chiral catalysts to control the stereochemical outcome of a reaction, leading to an excess of one desired stereoisomer. For the synthesis of chiral 1,3-amino alcohols, asymmetric versions of key bond-forming reactions are utilized. diva-portal.org
Key asymmetric strategies include:
Asymmetric Aldol (B89426) Reactions: A chiral catalyst can be used to control the stereochemistry of an aldol reaction between 3-hydroxybenzaldehyde and an appropriate enolate to form a chiral β-hydroxy ketone precursor.
Asymmetric Hydrogenation: The stereoselective reduction of a keto or imine group using a chiral catalyst can set one of the stereocenters. For example, the asymmetric reduction of an aminoketone can provide access to the chiral amino alcohol.
Asymmetric Allylation: The addition of an allyl group to an imine derived from 3-hydroxybenzaldehyde using a chiral catalyst, such as a BINOL-derived Brønsted acid, can establish the stereochemistry of the amino-bearing carbon. nih.gov Subsequent oxidation of the terminal alkene would yield the primary alcohol.
These methods often rely on transition-metal complexes with chiral ligands or purely organic catalysts to create a chiral environment that directs the reaction pathway. nih.govresearchgate.net
Chemoenzymatic and Enzymatic Cascade Reactions
Biocatalysis offers a powerful and environmentally friendly approach to stereoselective synthesis, operating under mild conditions with high selectivity. researchgate.net Amine transaminases (ATAs), which catalyze the transfer of an amino group from a donor to a carbonyl acceptor, are particularly valuable for the synthesis of chiral amines. worktribe.com
A notable chemoenzymatic cascade for the synthesis of related structures starts with a phenolic aldehyde like 3-hydroxybenzaldehyde. mdpi.com
A carboligase enzyme catalyzes the condensation of the aldehyde with pyruvate (B1213749) to form a chiral α-hydroxy ketone, such as (R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one . mdpi.com
An (R)-selective ω-transaminase then converts the ketone into the corresponding chiral amine, yielding the (1R,2R)-amino alcohol product with high stereoselectivity. mdpi.com
This enzymatic cascade approach is highly efficient as it can be performed in a one-pot setup, combining multiple steps without the need for isolating intermediates. diva-portal.org By combining ketoreductases and transaminases, all four diastereomers of a 1,3-amino alcohol can potentially be accessed by choosing the appropriate enzyme stereoselectivity for each step. diva-portal.org Furthermore, three-component enzymatic strategies have been developed for the synthesis of amino-diols, combining aldolases with reductive aminations. nih.gov
Table 2: Example of a Two-Step Enzymatic Cascade
| Step | Enzyme Class | Substrates | Product | Citation |
|---|---|---|---|---|
| 1 | Carboligase | 3-Hydroxybenzaldehyde, Pyruvate | (R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one | mdpi.com |
Protecting Group Strategies in Complex Amino Alcohol Syntheses
The synthesis of complex molecules such as this compound, which contains a phenol (B47542), a primary amine, and a primary alcohol, necessitates a sophisticated approach to protect these reactive functional groups. Protecting groups are temporarily introduced to mask a functional group, preventing it from reacting while chemical modifications are made elsewhere in the molecule. jocpr.comnumberanalytics.com In molecules with multiple functionalities, an orthogonal protection strategy is paramount. fiveable.me This strategy employs protecting groups that can be removed under distinct conditions without affecting other protected groups, allowing for precise, stepwise reactions. fiveable.menumberanalytics.comwikipedia.org
For a 1,3-amino alcohol structure like this compound, the choice of protecting groups is critical. The inherent nucleophilicity of the amino group generally allows for its selective protection in the presence of hydroxyl groups. researchgate.net Common protecting groups for the amine function include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). jocpr.comnih.gov The hydroxyl groups can be protected as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), acetals, or benzyl (B1604629) ethers. jocpr.comnumberanalytics.com
Table 1: Common Protecting Groups for Amino Alcohols and Their Orthogonal Pairs
| Functional Group | Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Orthogonal To |
|---|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | Fmoc, Cbz, Benzyl, Silyl ethers |
| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl ethers |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Boc, Cbz, Benzyl, Silyl ethers |
| Alcohol/Phenol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Acetals, Benzyl, Boc, Cbz |
| Alcohol/Phenol | Benzyl ether | Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Silyl ethers, Boc, Fmoc |
Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govlubrizol.com These principles encompass a life-cycle approach, from the design and manufacture to the use and disposal of the chemical product. epa.gov Key tenets applicable to the synthesis of this compound include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and catalysts. epa.govwjarr.com
The adoption of green chemistry is not merely an environmental consideration but also an economic one, as it can lead to more efficient processes, reduced energy consumption, and less waste to treat. wjarr.comskpharmteco.com For complex syntheses that traditionally rely on protecting groups, a green chemistry approach would also encourage minimizing the use of these temporary derivatives, as they add steps and generate waste. epa.gov Protecting-group-free syntheses represent a significant advancement in this area. rsc.org
Solvent Selection and Optimization in Synthesis
A cornerstone of green chemistry is the use of safer solvents and reaction conditions. epa.gov Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the substitution of these hazardous solvents with more benign alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. wjarr.com For the synthesis of amino-phenolic compounds, the choice of solvent is crucial for reaction efficiency, solubility of reactants, and ease of product isolation.
Research has demonstrated the feasibility of conducting reactions in greener solvent systems. For example, a protecting-group-free synthesis of hydroxyesters from amino alcohols was successfully performed in a mixture of tert-butanol (B103910) and water. rsc.org The optimization of solvent selection involves considering factors like polarity, boiling point, and environmental impact, aiming for a balance that ensures high reaction yield while minimizing hazard and waste.
Table 2: Comparison of Conventional and Green Solvents in Chemical Synthesis
| Conventional Solvent | Hazards | Green Alternative(s) | Benefits of Alternative |
|---|---|---|---|
| Dichloromethane (DCM) | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower toxicity |
| Dimethylformamide (DMF) | Reproductive toxin, High boiling point | Cyrene, N-Formylmorpholine | Biodegradable, lower toxicity |
| Benzene (B151609) | Carcinogen, Flammable | Toluene, Water | Lower toxicity (Toluene), Non-toxic (Water) |
Catalyst Development for Environmentally Benign Routes
Another core principle of green chemistry is the use of catalysts over stoichiometric reagents. epa.gov Catalysts are used in small amounts and can facilitate a reaction multiple times, minimizing waste. The development of environmentally benign catalysts is a major focus of green chemistry research. This includes solid acid catalysts like zeolites, clays, and ion-exchange resins, which are often safer, easier to handle, and can be separated from the reaction mixture and reused. nih.govresearchgate.net
For the synthesis of amino alcohols and related compounds, innovative catalytic systems are being explored. For instance, biomass-derived catalysts, such as those developed from fruit peel waste, have been successfully used for the synthesis of β-amino alcohols through the ring-opening of epoxides. nih.govresearchgate.net These eco-catalysts offer the benefits of being renewable, inexpensive, and effective under mild reaction conditions. nih.gov The development of such catalysts for key steps in the synthesis of this compound could significantly improve the environmental profile of its production.
Table 3: Examples of Environmentally Benign Catalysts
| Catalyst Type | Examples | Relevant Reactions | Green Advantages |
|---|---|---|---|
| Solid Acids | Zeolites, Montmorillonite clay, Sulfated zirconia | Friedel-Crafts reactions, Alkylations, Esterifications | Reusable, non-corrosive, reduced waste |
| Heteropoly Acids | H₃PW₁₂O₄₀ | Acid-catalyzed reactions | High acidity, recyclable, thermally stable |
| Biocatalysts | Lipases, Proteases | Enantioselective synthesis, esterification | High selectivity, mild conditions, biodegradable |
Industrial Scale-Up Considerations for Amino-Phenolic Compounds
Transitioning the synthesis of a complex amino-phenolic compound like this compound from the laboratory to an industrial scale presents a unique set of challenges. The primary considerations revolve around cost-effectiveness, safety, process efficiency, and sustainability. Every step of the synthesis, including the choice of protecting groups and purification methods, must be re-evaluated for its scalability. numberanalytics.com
A key factor in industrial scale-up is process optimization to maximize yield and throughput while minimizing costs and environmental impact. This involves selecting robust and inexpensive catalysts, such as the granular activated bauxite (B576324) mentioned for the alkylation of phenols, which offer a long catalyst life and high conversion rates. google.com Energy efficiency is another critical aspect, with a preference for reactions that can be run at ambient temperature and pressure. epa.govnih.gov
Furthermore, the significant waste generated from multi-step syntheses, particularly from solvent use and protecting group manipulations, becomes a major economic and environmental burden at an industrial scale. skpharmteco.com Therefore, developing protecting-group-free synthetic routes or implementing efficient solvent recycling systems is crucial for sustainable large-scale production. skpharmteco.comrsc.org The entire process must be designed to be inherently safer, preventing accidents and minimizing human and environmental exposure to hazardous materials. lubrizol.com
Chemical Reactivity and Transformations of 3 1 Amino 3 Hydroxypropyl Phenol
Oxidation Reactions of the Phenolic Moiety
The phenolic group is susceptible to oxidation, which can lead to the formation of quinone-type structures. This transformation is a fundamental reaction of phenols and is influenced by the nature of the oxidizing agent and the reaction conditions.
The oxidation of the phenolic moiety in 3-(1-Amino-3-hydroxypropyl)phenol is anticipated to yield quinone or quinone-imine derivatives. Due to the meta-position of the amino-hydroxypropyl substituent relative to the phenolic hydroxyl group, the direct formation of a simple benzoquinone is less likely. Instead, oxidative processes could lead to more complex polymeric materials or, under specific conditions, to the formation of derivatives where the amino group participates in the reaction. For instance, the oxidation of p-aminophenol is known to produce N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, highlighting the potential for complex products. sigmaaldrich.com
A variety of oxidizing agents are known to convert phenols to quinones. The choice of reagent is crucial for controlling the selectivity of the oxidation.
| Oxidizing Agent | Expected Product Type with Phenols | Reference |
| Fremy's Salt (Potassium nitrosodisulfonate) | Quinones | bldpharm.com |
| Chromic Acid | Quinones | General textbook knowledge |
| Sodium Dichromate | Quinones | General textbook knowledge |
| Tyrosinase (enzyme) | o-quinones from phenols and catechols | wikipedia.org |
For a substituted phenol (B47542) like this compound, milder oxidizing agents would be preferable to minimize side reactions involving the amino and secondary alcohol groups. Fremy's salt is a notable example of a reagent used for the selective oxidation of phenols to quinones. bldpharm.com Enzymatic oxidation, for instance using tyrosinase, could also offer a high degree of selectivity. wikipedia.org
Reduction Reactions of the Amino Group
While the amino group in this compound is already a primary amine, this section, for the purpose of a comprehensive reactivity profile, will consider the reduction of a precursor nitro compound, which is a common synthetic route to aromatic amines. nist.govresearchgate.net
The catalytic hydrogenation of a corresponding nitro-substituted precursor, 3-(1-nitro-3-hydroxypropyl)phenol, would be a standard method to produce this compound. This reaction proceeds via the reduction of the nitro group to a primary amine.
Several reducing agents and catalytic systems are effective for the reduction of aromatic nitro groups to primary amines. The choice of method can depend on the presence of other functional groups in the molecule.
| Reducing Agent/System | Typical Reaction Conditions | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | nist.gov |
| Iron in acidic media | Fe powder, acid (e.g., acetic acid, HCl) | nist.gov |
| Tin(II) Chloride | Acidic solution | nist.gov |
| Hydroiodic Acid (HI) | Reduction of nitro groups to amines |
For a molecule containing a phenolic hydroxyl group, catalytic hydrogenation under neutral or mildly acidic conditions is often employed to avoid side reactions.
Nucleophilic Substitution Reactions
The aromatic ring of this compound is generally not susceptible to nucleophilic aromatic substitution (SNA) due to the presence of electron-donating groups (hydroxyl and alkylamino). However, the amino and hydroxyl groups on the propyl side chain can act as nucleophiles in substitution reactions.
Given the structure, nucleophilic substitution is more likely to involve the amino or hydroxyl groups of the side chain reacting with an electrophile. For example, the amino group can react with alkyl halides or acyl chlorides. While there is a lack of specific studies on this compound, the general reactivity of 1,3-amino alcohols is well-documented, often leading to the formation of heterocyclic structures. For instance, reactions with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) or related heterocyclic systems.
Reactivity of Hydroxyl and Amino Functional Groups
The core reactivity of this compound stems from the nucleophilic character of the nitrogen atom of the amino group and the oxygen atoms of the two hydroxyl groups. Generally, the primary amino group is the most nucleophilic site in the molecule under neutral or moderately basic conditions. quora.com
| Functional Group (in 3-Aminophenol) | Approximate pKa | Predominant Form at Neutral pH (7) | Reactivity Notes |
| Conjugate acid of Amino Group (Ar-NH₃⁺) | ~4.4 wikipedia.org | Amino (NH₂) | The free base (NH₂) is a strong nucleophile. |
| Phenolic Hydroxyl Group (Ar-OH) | ~9.8 wikipedia.org | Hydroxyl (OH) | Becomes a potent nucleophile (phenoxide, Ar-O⁻) under basic conditions (pH > 10). |
| Aliphatic Hydroxyl Group (-CH₂OH) | ~16-18 (typical alcohol) | Hydroxyl (OH) | The least acidic and generally the weakest nucleophile of the three groups. |
Data based on the analogous compound 3-aminophenol (B1664112).
This significant difference in acidity allows for selective reactions based on pH control.
At acidic to neutral pH (pH < 8) , the amino group exists predominantly in its neutral, nucleophilic form (NH₂), while the phenolic hydroxyl remains protonated and less reactive. Therefore, reactions with electrophiles will preferentially occur at the amino group.
At strongly basic pH (pH > 10) , the phenolic hydroxyl group is deprotonated to form the highly nucleophilic phenoxide anion (Ar-O⁻). Under these conditions, the phenoxide becomes a primary site for electrophilic attack, competing with or superseding the amino group. ikmt.gov.al
The secondary alcohol on the hydroxypropyl side chain is substantially less acidic than the phenol and requires very strong bases (like sodium hydride) to be deprotonated. Its reactivity as a nucleophile is generally lower than that of the amino group or the phenoxide ion. libretexts.org
Alkylation and Acylation Derivatization Strategies
Alkylation and acylation are common derivatization strategies used to modify the functional groups of this compound, primarily targeting the amino and phenolic hydroxyl groups.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) from a reagent such as an acid chloride or acid anhydride (B1165640).
N-Acylation: Due to the higher nucleophilicity of the amino group compared to the hydroxyl groups in a neutral medium, acylation occurs preferentially on the nitrogen atom to form a stable amide linkage. quora.com This selectivity is a key feature in the derivatization of aminophenols. quora.com
O-Acylation: Acylation of the phenolic hydroxyl group to form an ester is also possible but generally requires conditions that enhance its nucleophilicity. This is typically achieved by using a base to deprotonate the phenol, forming the more reactive phenoxide ion before the addition of the acylating agent. mdpi.com
Alkylation: This involves the introduction of an alkyl group.
N-Alkylation: The amino group can be alkylated using alkyl halides. The reaction can proceed to form secondary or tertiary amines, and in some cases, quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.
O-Alkylation: Alkylation of the phenolic hydroxyl to form an ether (Williamson ether synthesis) requires the generation of the phenoxide ion using a suitable base.
Selective derivatization can be achieved by exploiting the differential reactivity of the functional groups or by employing protecting group strategies. For instance, to achieve selective O-alkylation of the phenol, the more reactive amino group could first be protected as an amide, which can be removed after the etherification step.
| Transformation | Target Group | Typical Reagents | Product | Key Condition |
| Acylation | Amino Group | Acid Chloride, Anhydride | Amide | Neutral or slightly basic |
| Acylation | Phenolic Hydroxyl | Acid Chloride, Anhydride | Ester | Strong base (to form phenoxide) |
| Alkylation | Amino Group | Alkyl Halide | Secondary/Tertiary Amine | Basic conditions |
| Alkylation | Phenolic Hydroxyl | Alkyl Halide | Ether | Strong base (to form phenoxide) |
Other Significant Chemical Transformations
Beyond simple alkylation and acylation, the functional groups of this compound can undergo other important chemical transformations.
Esterification of Phenolic Hydroxyls
As mentioned, the phenolic hydroxyl group can be converted into an ester. This transformation is a well-established reaction for phenols. libretexts.orgmdpi.com The process typically involves two key steps:
Activation of the Phenol: The phenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the hydroxyl group. This generates the corresponding phenoxide ion, which is a much stronger nucleophile than the neutral phenol.
Reaction with Acylating Agent: The phenoxide ion then reacts with an acylating agent, such as an acid chloride (RCOCl) or an acid anhydride ((RCO)₂O), via nucleophilic acyl substitution to yield the desired phenyl ester.
This reaction is fundamental in synthetic chemistry, for example, in the creation of prodrugs where an ester linkage to a phenol might be cleaved in vivo to release an active compound.
Functionalization of the Hydroxypropyl Side Chain
The secondary alcohol on the hydroxypropyl side chain offers another site for chemical modification, exhibiting reactivity typical of secondary alcohols. libretexts.org
Oxidation: The secondary hydroxyl group can be oxidized to form the corresponding ketone, yielding 3-(1-Amino-3-oxopropyl)phenol. This transformation can be achieved using a variety of standard oxidizing agents. Mild conditions are often preferred to avoid potential oxidation of the electron-rich aminophenol ring. Reagents such as pyridinium (B92312) chlorochromate (PCC), or methods like Swern or Dess-Martin oxidation are suitable for this purpose. A related synthesis has been reported that forms a similar compound, (1S,2S)‐3‐(2‐amino‐1‐hydroxypropyl)phenol, from the ketone precursor 1‐hydroxy‐1‐(3‐hydroxyphenyl)propan‐2‐one, demonstrating the chemical accessibility of this ketone functionality. researchgate.net
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. However, it can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. libretexts.org The resulting derivative is then susceptible to substitution by a wide range of nucleophiles.
Etherification: While less common than O-alkylation at the more acidic phenolic site, the secondary alcohol can be converted into an ether. This would require a very strong base to deprotonate the alcohol, and care would be needed to ensure selectivity over the other reactive sites.
These transformations of the side chain significantly increase the molecular diversity that can be generated from the this compound scaffold.
Advanced Spectroscopic and Analytical Characterization of 3 1 Amino 3 Hydroxypropyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon and hydrogen framework of a molecule. mdpi.com For 3-(1-Amino-3-hydroxypropyl)phenol, the spectra would exhibit characteristic signals corresponding to the aromatic and aliphatic portions of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the propyl side chain. The protons on the disubstituted benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the propyl chain (-CH(NH₂)-, -CH₂-, -CH₂OH) would resonate in the aliphatic region of the spectrum. The chemical shifts and splitting patterns (multiplicities like singlet, doublet, triplet) of these signals would confirm the connectivity of the atoms. rsc.orgrsc.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the carbons of the phenol (B47542) ring and the three distinct carbons of the 1-amino-3-hydroxypropyl side chain. mdpi.com The chemical shifts would be influenced by the attached functional groups (-OH, -NH₂).
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.3 (multiplets) | 110 - 130 | Signals for the four protons on the meta-substituted benzene ring. |
| Aromatic C-OH | - | 155 - 160 | Carbon attached to the phenolic hydroxyl group, deshielded. |
| Aromatic C-C₃H₇NO | - | 140 - 145 | Quaternary carbon attached to the propyl side chain. |
| -CH(NH₂) | ~3.5 - 4.0 | ~50 - 55 | Methine proton adjacent to the amino group. |
| -CH₂- | ~1.7 - 2.0 | ~35 - 40 | Methylene (B1212753) group in the middle of the propyl chain. |
| -CH₂OH | ~3.6 - 3.8 | ~60 - 65 | Methylene group adjacent to the primary alcohol. |
Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and structures.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.
COSY would establish the connectivity between adjacent protons, for instance, confirming the sequence of protons along the propyl chain.
HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC would reveal correlations between protons and carbons that are two or three bonds apart, helping to piece together the entire molecular structure, including the connection of the propyl chain to the phenol ring. mdpi.com
Computational methods can also be used to predict ¹H and ¹³C NMR spectra with a high degree of accuracy, which can then be compared with experimental data to confirm the proposed structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound. fiu.edu For this compound, HRMS would be used to verify its molecular formula, C₉H₁₃NO₂. The technique can distinguish between compounds with the same nominal mass but different elemental compositions due to its high mass accuracy. thermofisher.comacs.org
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂ |
| Exact Mass (Monoisotopic) | 167.09463 Da |
| Expected Ion (e.g., ESI+) | [M+H]⁺ |
The observation of an ion at m/z 168.10186 with high mass accuracy (<5 ppm error) would confidently confirm the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a complex mixture and then identifies them based on their mass spectra. mdpi.com this compound itself is a polar molecule with low volatility due to the presence of hydroxyl and amino groups, making it unsuitable for direct GC analysis.
To perform GC-MS analysis, the compound must first be converted into a more volatile derivative. nih.gov This is typically achieved through chemical reactions such as silylation or acylation, which cap the polar -OH and -NH₂ groups. nih.gov Once derivatized, the compound can be analyzed by GC-MS.
This technique is particularly valuable for impurity profiling, which involves the detection, identification, and quantification of impurities in a substance. unr.edu.archromatographyonline.com The high separation efficiency of GC combined with the identification power of MS allows for the characterization of structurally similar impurities that may be present from the synthesis or degradation of the main compound. thermofisher.comresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present in a compound. researchgate.net
For this compound, IR and Raman spectra would show characteristic absorption bands confirming its key functional groups. nepjol.info
O-H Stretching: Broad bands in the 3200-3600 cm⁻¹ region would indicate the presence of the phenolic and alcoholic hydroxyl groups.
N-H Stretching: Also appearing in the 3200-3500 cm⁻¹ region, often as sharper peaks than O-H bands, indicating the primary amine.
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Signals appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-O Stretching: Bands corresponding to the phenolic and alcoholic C-O bonds would be visible in the 1000-1250 cm⁻¹ range.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenol, Alcohol | 3200 - 3600 (broad) |
| N-H Stretch | Primary Amine | 3200 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Propyl Chain | 2850 - 3000 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
These spectroscopic methods, when used in combination, provide a comprehensive and unambiguous characterization of the chemical structure and purity of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties: the phenolic hydroxyl (O-H), the primary amino (N-H), the alcoholic hydroxyl (O-H), and the substituted benzene ring.
The presence of two hydroxyl groups (phenolic and alcoholic) and a primary amine group leads to a broad absorption band in the 3200-3600 cm⁻¹ region due to O-H and N-H stretching vibrations, often overlapping. Hydrogen bonding significantly influences the shape and position of this band. The primary amine typically shows a medium-intensity, two-pronged peak corresponding to symmetric and asymmetric N-H stretching. Bending vibrations for the N-H group of the primary amine are expected around 1600 cm⁻¹.
Aromatic C-H stretching vibrations appear as sharp peaks in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the propyl chain is observed between 2850-3000 cm⁻¹. The C-O stretching vibrations from the phenolic and alcoholic groups will produce strong, distinct bands, typically in the 1260-1180 cm⁻¹ and 1150-1050 cm⁻¹ regions, respectively. Vibrations associated with the benzene ring, including C=C stretching, are found in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution) can be further confirmed by analyzing the weaker overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands between 900-675 cm⁻¹.
| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol, Phenol) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |
| N-H (Primary Amine) | Stretching | 3200 - 3500 | Medium, often two peaks |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, Weak to Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Sharp, Medium |
| N-H (Primary Amine) | Bending | 1590 - 1650 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| Phenolic C-O | Stretching | 1180 - 1260 | Strong |
| Alcoholic C-O | Stretching | 1050 - 1150 | Strong |
| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Medium to Strong |
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. wikipedia.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. wikipedia.org This often means that symmetric, non-polar bonds, which are weak in FTIR, can produce strong signals in Raman spectra.
For this compound, Raman spectroscopy is particularly useful for characterizing the aromatic ring and the carbon backbone. The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, gives a characteristically strong and sharp peak. Other C=C stretching modes within the aromatic ring (around 1600 cm⁻¹) are also Raman active. The N-H and O-H stretching vibrations, while dominant in the IR spectrum, are generally weaker in the Raman spectrum. The NH₂ wagging mode is sensitive to interactions, such as adsorption on metal surfaces, which can lead to significant frequency shifts and signal enhancement, a phenomenon explored in Surface-Enhanced Raman Spectroscopy (SERS). researchgate.net The aliphatic C-H stretching and bending modes are also observable. The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule, aiding in unambiguous structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Molecules or parts of molecules that absorb light in this region are known as chromophores. The primary chromophore in this compound is the 3-aminophenol (B1664112) moiety. The benzene ring conjugated with the hydroxyl (-OH) and amino (-NH₂) groups constitutes an extended π-electron system.
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the substituted benzene ring, these transitions give rise to strong absorption bands, usually below 300 nm.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions.
The spectrum of the closely related compound 3-aminophenol in ethanol shows two main absorption maxima (λmax) at approximately 230 nm and 285 nm, with a shoulder around 330-340 nm. nist.gov These correspond to the π → π* transitions of the phenolic system. The presence of the amino and hydroxyl groups (auxochromes) on the benzene ring shifts the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The solvent environment can also influence the spectrum; polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax.
| Compound | Solvent | λmax (nm) | Transition Type (Probable) |
|---|---|---|---|
| 3-Aminophenol | Ethanol | ~230 | π → π |
| 3-Aminophenol | Ethanol | ~285 | π → π |
Chromatographic Methods for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. Developing a robust HPLC method for this compound is crucial for assessing its purity and for its isolation. Given the compound's polarity, due to the presence of hydroxyl and amino groups, reversed-phase HPLC (RP-HPLC) is the most suitable mode.
Method development would involve the systematic optimization of several key parameters:
Stationary Phase (Column): A C18 (octadecylsilane) column is a standard choice for separating polar aromatic compounds. These columns provide excellent hydrophobic interaction capabilities.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. The organic modifier, typically acetonitrile or methanol, is adjusted to control the retention time. The aqueous phase is buffered to maintain a consistent pH, which is critical as the charge state of the amino group (protonated or neutral) and the phenolic group (neutral or deprotonated) is pH-dependent and significantly affects retention. For instance, a slightly acidic pH (e.g., pH 3-5) would ensure the primary amine is protonated, potentially leading to better peak shape and controlled retention.
Detection: The phenolic chromophore allows for sensitive detection using a UV detector. researchgate.net Based on the UV-Vis spectrum, a detection wavelength around 280-285 nm would likely provide good sensitivity. A photodiode array (PDA) detector could also be used to acquire full UV spectra, aiding in peak identification and purity assessment.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are typical starting points to ensure reproducible results.
The method would need to be validated according to standard guidelines to ensure its linearity, accuracy, precision, and robustness for quality control purposes.
| Parameter | Condition | Rationale |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | Suitable for polar analytes. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard stationary phase for aromatic and polar compounds. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) | Gradient or isocratic elution to optimize separation. pH control for consistent ionization. |
| Detector | UV/PDA at ~285 nm | High sensitivity due to the phenolic chromophore. |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical separations. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. In the synthesis of this compound, TLC is an invaluable tool for tracking the conversion of starting materials to the final product.
A typical TLC analysis involves spotting the reaction mixture onto a TLC plate (e.g., silica gel on aluminum backing). The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). The choice of eluent is critical; a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane or dichloromethane) is often used, with the ratio adjusted to achieve good separation (typically aiming for an Rf value of 0.3-0.5 for the product).
After development, the separated spots are visualized. Since the starting materials and the product contain a UV-active phenol ring, they can be easily visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent background. Additionally, staining reagents can be used for visualization. A potassium permanganate (KMnO₄) stain would be effective, as the alcohol and phenol groups are readily oxidized, appearing as yellow-brown spots on a purple background. A ninhydrin stain could also be used, which reacts with the primary amine to produce a characteristic purple or pink spot upon heating. By comparing the spots of the reaction mixture over time to reference spots of the starting materials, a chemist can determine when the reaction is complete.
Computational and Theoretical Investigations of 3 1 Amino 3 Hydroxypropyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 3-(1-amino-3-hydroxypropyl)phenol.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used technique for studying the properties of molecules and materials. In the context of this compound, DFT calculations can be employed to determine various electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are fundamental to understanding the molecule's reactivity and intermolecular interactions.
DFT studies performed on related phenolic compounds and substituted phenylpropyl radicals have demonstrated the utility of this approach in determining the stability and energetic barriers of different chemical processes. nih.gov For instance, DFT calculations have been used to assess the relative importance of fragmentation versus cyclization reactions in phenylpropyl radicals, finding that cyclization is generally favored. nih.gov Such insights are transferable to understanding the potential reaction pathways of this compound.
The choice of functional and basis set is critical for the accuracy of DFT calculations. A variety of functionals, such as B3LYP, PBE1PBE, and M06, are often combined with basis sets like cc-pVTZ and aug-cc-pVDZ to achieve reliable results for organic molecules. nih.gov
Table 1: Calculated Electronic Properties of a Phenolic Compound (Illustrative Example)
| Property | Calculated Value | Method |
| HOMO Energy | -6.2 eV | B3LYP/6-31G |
| LUMO Energy | -1.1 eV | B3LYP/6-31G |
| Dipole Moment | 2.5 D | B3LYP/6-31G* |
This is an illustrative example. Actual values for this compound would require specific calculations.
Computational methods, particularly DFT, are also valuable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accurate prediction of ¹H and ¹³C NMR spectra can aid in the structural elucidation of molecules and the assignment of experimental signals.
The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The GIAO (Gauge-Including Atomic Orbital) method is a commonly used approach for these calculations. researchgate.net
Studies have shown that the choice of DFT functional and basis set significantly impacts the accuracy of predicted NMR shifts. nih.gov For instance, functionals like PBE1PBE and HSEh1PBE, paired with basis sets such as cc-pVTZ or aug-cc-pVDZ, have been found to provide good agreement with experimental data for a range of organic compounds. nih.gov The CSGT and IGAIM methods for calculating magnetic shieldings have also shown to be effective, sometimes outperforming the more common GIAO approach. nih.gov
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (Illustrative Example)
| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) | Method |
| H-2 | 7.15 | 7.20 | PBE1PBE/cc-pVTZ |
| H-4 | 6.80 | 6.85 | PBE1PBE/cc-pVTZ |
| H-5 | 7.05 | 7.08 | PBE1PBE/cc-pVTZ |
| H-6 | 6.75 | 6.78 | PBE1PBE/cc-pVTZ |
This is an illustrative example. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the properties of a single, often optimized, molecular geometry, molecular dynamics (MD) simulations explore the dynamic nature of molecules over time. MD simulations allow for the investigation of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energetic barriers between these conformations.
This analysis is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional structure. By simulating the movement of atoms over time, MD can identify the most stable conformations and the flexibility of different parts of the molecule, such as the hydroxypropyl side chain. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone. numberanalytics.com
Understanding the mechanism of a chemical reaction involves identifying the reactants, products, any intermediates, and the transition states that connect them. numberanalytics.com Transition state analysis is a key component of this process. A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product.
Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. researchgate.net This information is critical for determining the activation energy of a reaction, which in turn governs the reaction rate. For example, in the synthesis of related compounds, computational studies have been used to understand the energetics of key bond-forming or bond-breaking steps. nih.gov
By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a potential energy surface (PES) or an energy landscape for a given chemical transformation. numberanalytics.com This landscape provides a comprehensive view of the reaction pathway, illustrating the energetic feasibility of different routes.
Stereochemical Aspects of 3 1 Amino 3 Hydroxypropyl Phenol and Its Derivatives
Identification and Characterization of Chiral Centers
The structure of 3-(1-Amino-3-hydroxypropyl)phenol, HO-C6H4-CH(NH2)-CH2-CH2OH, contains a single stereogenic center, also known as a chiral center. This center is the carbon atom in the propyl chain that is bonded to the phenyl ring, the amino group (-NH2), a hydrogen atom, and the -CH2-CH2OH group. A molecule is defined as chiral if it is non-superimposable on its mirror image. ethz.ch
Due to this single chiral center, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.orggoseeko.com These are designated as (R)-3-(1-Amino-3-hydroxypropyl)phenol and (S)-3-(1-Amino-3-hydroxypropyl)phenol based on the Cahn-Ingold-Prelog priority rules.
While the parent compound possesses only one chiral center, its derivatives can have multiple stereogenic centers, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. goseeko.combritannica.com For example, the related compound 3-(2-Amino-1-hydroxypropyl)phenol contains two chiral centers. This results in four possible stereoisomers (2n where n=2), which exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair (e.g., RR vs. RS) is diastereomeric.
| Compound | Number of Chiral Centers | Stereoisomer Types | Example Stereoisomer Pairs |
|---|---|---|---|
| This compound | 1 | Enantiomers | (R) and (S) |
| 3-(2-Amino-1-hydroxypropyl)phenol (Derivative Example) | 2 | Enantiomers and Diastereomers | Enantiomeric Pair 1: (1R,2R) and (1S,2S) Enantiomeric Pair 2: (1R,2S) and (1S,2R) Diastereomeric Pairs: e.g., (1R,2R) and (1R,2S) |
Diastereomer and Enantiomer Separation Strategies
The separation of stereoisomers is a crucial process in chemical synthesis and pharmaceutical development. Since enantiomers have identical physical properties in an achiral environment, their separation, known as resolution, requires a chiral environment or agent. sparknotes.comlibretexts.org Diastereomers, having different physical properties, can often be separated by conventional techniques like crystallization or chromatography. libretexts.orgyoutube.com
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. nih.gov The principle lies in the differential interaction between the individual enantiomers of the analyte and the chiral selector immobilized on the stationary phase. nih.gov This results in different retention times and, thus, separation.
For amino alcohols like this compound, several types of CSPs are effective. nih.gov Polysaccharide-based CSPs, which are derivatives of cellulose (B213188) and amylose, are particularly versatile and can separate a broad range of chiral compounds through interactions like hydrogen bonding and dipole-dipole interactions. yakhak.org Macrocyclic glycopeptide antibiotics, such as those in CHIROBIOTIC columns, are also highly effective for separating amino acids and amino alcohols. sigmaaldrich.com The separation can be optimized by adjusting the mobile phase composition, which can be run in normal-phase, reversed-phase, or polar organic modes. scas.co.jp
| CSP Type | Chiral Selector Example | Primary Interactions | Applicability for Amino Alcohols |
|---|---|---|---|
| Polysaccharide-Based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, dipole-dipole | Highly effective for a broad range of amino alcohols and their derivatives. yakhak.org |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation | Excellent for underivatized amino acids and amino alcohols. sigmaaldrich.com |
| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Effective for analytes with π-acidic or π-basic groups. nih.govscas.co.jp |
| Crown Ether-Based | Chiral 18-crown-6 (B118740) ether | Host-guest complexation with primary amine groups | Specifically effective for chiral compounds with primary amines, such as amino acids and amino alcohols. nih.gov |
A classic and scalable method for resolving a racemic mixture of a base, such as the amine in this compound, is through the formation of diastereomeric salts. wikipedia.org This method involves reacting the racemate with a single, pure enantiomer of a chiral acid, known as a resolving agent. pbworks.comlibretexts.org
The reaction produces a mixture of two diastereomeric salts (e.g., [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]). pbworks.com Because diastereomers have distinct physical properties, they often exhibit different solubilities in a given solvent. nih.gov This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt precipitates out of the solution first. libretexts.org After the physical separation, the pure enantiomer of the amine is liberated from its salt by treatment with a simple base, and the resolving agent can often be recovered and reused. pbworks.compharmtech.com
| Chiral Resolving Agent | Type | Typical Application |
|---|---|---|
| Tartaric Acid | Chiral Acid | Resolution of racemic bases (amines). libretexts.org |
| Mandelic Acid | Chiral Acid | Resolution of racemic bases (amines). nih.govlibretexts.org |
| Camphorsulfonic Acid | Chiral Acid | Resolution of racemic bases (amines). wikipedia.orglibretexts.org |
| (R)- or (S)-1-Phenylethylamine | Chiral Base | Resolution of racemic acids. wikipedia.orglibretexts.org |
| Brucine / Cinchonidine | Chiral Alkaloid Base | Resolution of racemic acids. libretexts.orgpharmtech.com |
Stereoselective Synthesis of this compound Isomers
Stereoselective synthesis, or asymmetric synthesis, involves chemical reactions that preferentially produce one stereoisomer over others, thereby avoiding the 50/50 mixture of a racemic synthesis and the subsequent need for resolution. ethz.ch For this compound, several strategies can be envisioned to produce specific (R) or (S) isomers.
One major approach is asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer. ethz.ch For example, the asymmetric reductive amination of a precursor ketone, 3-(3-hydroxy-1-oxopropyl)phenol, using a chiral catalyst and an ammonia (B1221849) source could yield the desired chiral amine. Related methodologies, such as the enzymatic asymmetric reductive amination of α-hydroxymethyl ketones, have been developed to produce chiral N-substituted 1,2-amino alcohols with high enantiomeric excess. nih.gov Another powerful method is the asymmetric hydrogenation of β-amino ketones to produce γ-amino alcohols with high diastereoselectivity and enantioselectivity. rsc.org
| Strategy | Description | Example Concept for this compound |
|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. ethz.ch | Synthesizing the target from a chiral starting material like a derivative of glutamic acid or another suitable amino acid. |
| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemical outcome of the reaction that creates the chiral center. ethz.ch | Asymmetric hydrogenation or transfer hydrogenation of a precursor β-amino ketone using a chiral Rhodium or Iridium catalyst. rsc.org |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. ethz.ch | Attaching a chiral auxiliary to a precursor molecule to direct the stereoselective addition of the amine group, followed by cleavage of the auxiliary. |
| Enzymatic Resolution/Reaction | Enzymes are used to selectively react with one enantiomer in a racemic mixture (kinetic resolution) or to catalyze an asymmetric transformation. nih.govresearchgate.net | Using an imine reductase (IRED) for the asymmetric reductive amination of a precursor α-hydroxymethyl ketone. nih.gov |
Impact of Stereoisomerism on Chemical Properties and Reactivity
The stereochemical configuration of a molecule profoundly affects its physical and chemical properties. youtube.com A fundamental distinction exists between the properties of enantiomers and diastereomers. wikipedia.org
Enantiomers possess identical physical properties in an achiral environment, including melting point, boiling point, density, and solubility. britannica.comsparknotes.com Their behavior only differs in the presence of another chiral influence. Their most defining differential property is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise (+) direction, while its mirror image will rotate it by an equal amount in the counter-clockwise (-) direction. goseeko.com Diastereomers, however, are different compounds in every respect and have distinct physical properties, which allows for their separation by non-chiral methods. youtube.com
The reactivity of enantiomers with achiral reagents is identical. However, when reacting with other chiral molecules, such as enzymes, receptors, or chiral reagents, enantiomers exhibit different behavior. britannica.com This is because the transition states formed between each enantiomer and the chiral reactant are diastereomeric, possessing different energies and thus leading to different reaction rates. This principle is the basis for kinetic resolution and, more importantly, explains the often dramatically different biological activities of enantiomers. The specific three-dimensional arrangement of the functional groups in (R)- and (S)-3-(1-Amino-3-hydroxypropyl)phenol dictates how well each isomer can fit into and interact with a chiral binding site on a biological target.
| Property | Enantiomers | Diastereomers |
|---|---|---|
| Melting/Boiling Point | Identical. sparknotes.com | Different. youtube.com |
| Solubility (in achiral solvent) | Identical. youtube.com | Different. youtube.com |
| Optical Rotation | Equal in magnitude, opposite in sign. goseeko.com | Unrelated. |
| Reactivity with Achiral Reagents | Identical. britannica.com | Different. |
| Reactivity with Chiral Reagents | Different. britannica.com | Different. |
Applications of 3 1 Amino 3 Hydroxypropyl Phenol in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The strategic placement of the amino and hydroxyl groups on the propyl chain, attached to a phenolic core, renders 3-(1-Amino-3-hydroxypropyl)phenol a crucial intermediate in the synthesis of elaborate molecular structures. evitachem.com Organic chemists utilize this compound as a foundational element to construct more complex molecules, particularly heterocyclic compounds that are of significant interest in medicinal chemistry. researchgate.net
The class of 1,3-amino alcohols and their phenol (B47542) analogs, to which this compound belongs, are precursors to a diverse array of N,O,S-heterocycles. researchgate.net Through carefully designed reaction pathways, this intermediate can be transformed in one or two steps into various ring systems. These include, but are not limited to, four to eight-membered rings such as:
Azetidines
Pyrrolidines
Indoles
1,3-Oxazinanes
Pyridines
Quinolines
1,4-Oxazepanes researchgate.net
One notable application is its connection to the synthesis of vasopressors like Metaraminol, highlighting its role as an intermediate in the preparation of pharmaceutically active compounds. pharmaffiliates.com The synthesis of such complex molecules often relies on the predictable reactivity of intermediates like this compound to build the final molecular framework with high efficiency and stereochemical control.
| Target Heterocycle | Significance | Synthetic Transformation |
| Pyrrolidines | Core structure in many natural products and pharmaceuticals | Intramolecular cyclization reactions |
| Quinolines | Privileged scaffolds in drug discovery | Multi-component reactions or cyclocondensations |
| 1,3-Oxazinanes | Important for creating bioactive compounds | Cyclization with aldehydes or ketones |
| 1,4-Oxazepanes | Building blocks for central nervous system active agents | Ring-closing metathesis or intramolecular amination |
Derivatization for Novel Chemical Entities
The functional groups of this compound—the aromatic hydroxyl, the primary amine, and the secondary alcohol—provide multiple sites for chemical modification. This allows for extensive derivatization to generate novel chemical entities with tailored properties. The reactivity of the amino and hydroxypropyl groups is a key factor in these transformations. evitachem.com
Derivatization strategies can target one or more of these functional groups:
N-Alkylation/N-Acylation: The primary amino group can be readily alkylated or acylated to introduce a wide variety of substituents, altering the compound's lipophilicity, steric bulk, and hydrogen bonding capacity.
O-Alkylation/O-Acylation: The phenolic and secondary hydroxyl groups can be modified through etherification or esterification, which can be used to protect the hydroxyl group during synthesis or to modulate the biological activity of the final product.
Cyclization Reactions: As mentioned previously, the amino and hydroxyl groups can react intramolecularly or with external reagents to form a wide range of heterocyclic systems. researchgate.net
Amide and Triazole Formation: The amino group can react with carboxylic acids or their derivatives to form amides. Furthermore, it can be a precursor for the synthesis of triazole derivatives, which have applications as corrosion inhibitors. kajay-remedies.com
The synthesis of 3-amino-3-phenylpropionamide derivatives from similar starting materials showcases how these building blocks can be used to create novel ligands for biological targets, such as opioid receptors. nih.gov The ability to systematically modify the structure of this compound makes it a valuable scaffold for creating libraries of new compounds for screening in drug discovery and materials science.
| Derivative Class | Functional Group Targeted | Potential Application |
| Amides | Amino group | Corrosion inhibitors, Pharmaceutical intermediates kajay-remedies.com |
| Esters | Hydroxyl groups | Prodrugs, Fine chemical synthesis |
| N-Alkyl derivatives | Amino group | Modulation of biological activity |
| Triazoles | Amino group | Corrosion inhibition, Bioactive molecules kajay-remedies.com |
Contribution to Fine Chemical Production
Fine chemicals are pure, single substances produced in smaller quantities for specialized applications, such as pharmaceuticals, agrochemicals, and dyes. This compound and its parent class of aminophenols serve as important intermediates in this sector. nih.gov
The production of fine chemicals often involves multi-step syntheses where the unique properties of intermediates guide the formation of the desired final product. The use of this compound allows for the introduction of specific functionalities into a molecule that are crucial for its intended application. For instance, aminophenols are key intermediates in the synthesis of various dyes and are also used in the production of pharmaceuticals. nih.govwikipedia.org Its classification as a fine chemical by suppliers underscores its role in these specialized manufacturing processes. pharmaffiliates.com The versatility of this compound in creating complex and functionalized molecules makes it a valuable component in the toolkit for producing high-value fine chemicals.
Enzymatic and Biocatalytic Approaches Involving Amino Phenolic Structures
Transaminase Applications for Chiral Amino Alcohol Synthesis
Transaminases (TAs) have emerged as powerful biocatalysts for the preparation of chiral amino compounds due to their excellent enantioselectivity and compatibility with other enzymatic systems. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor, such as a ketone or aldehyde, to produce a new chiral amine. mdpi.comrsc.org The synthesis of chiral amino alcohols, which are crucial components in many natural products and pharmaceuticals, is a significant application of transaminases. mdpi.com For instance, ω-transaminases (ω-TAs) are particularly valuable as they can aminate substrates that lack a carboxyl group, broadening their applicability in organic synthesis. mdpi.commdpi.com
The application of transaminases can be approached in several ways, including the kinetic resolution of a racemic mixture of amines, the asymmetric synthesis from a prochiral ketone, or the deracemization of a racemic amine. mdpi.com The asymmetric synthesis from prochiral ketones is a highly efficient method for producing enantiomerically pure amino alcohols. frontiersin.org
Biocatalytic Cascade Reactions for Efficient Synthesis
To enhance the efficiency of synthetic processes and overcome limitations such as unfavorable reaction equilibria, transaminases are often integrated into multi-enzyme cascade reactions. mdpi.comrsc.org A cascade reaction is a one-pot synthesis where the product of one enzymatic reaction becomes the substrate for the next, eliminating the need for isolating intermediates. mdpi.com This approach leads to more efficient and rapid synthesis of complex molecules from simple starting materials. mdpi.comnih.gov
For the synthesis of chiral amino alcohols, transaminases can be coupled with other enzymes like transketolases, acetohydroxyacid synthases, or keto reductases. rsc.org A well-studied example is the transketolase (TK)/transaminase (TA) cascade. The transketolase catalyzes the formation of a ketose with a chiral hydroxyl group, which is then aminated by the transaminase. rsc.org Another common strategy involves pairing a transaminase with a dehydrogenase for cofactor recycling, which is essential for the economic viability of the process. nih.gov
Mechanisms of Biocatalytic Transformations
The catalytic mechanism of transaminases relies on the cofactor pyridoxal-5'-phosphate (PLP). nih.gov The reaction proceeds in two half-reactions. In the first step, the PLP-dependent enzyme reacts with an amino donor to form a pyridoxamine-5'-phosphate (PMP) intermediate and releases the deaminated product. rsc.org In the second step, the amino group is transferred from the PMP intermediate to an amino acceptor (a ketone or aldehyde), regenerating the PLP-bound enzyme and forming the new chiral amine product. rsc.org
The stereoselectivity of the reaction is determined by the specific binding of the substrate in the enzyme's active site, which dictates the facial selectivity of the amino group transfer. mdpi.com Understanding these mechanisms is crucial for the rational design of enzymes with altered substrate specificity or improved catalytic efficiency. nih.gov For instance, the interaction between the substrate and amino acid residues in the active site, such as the formation of hydrogen bonds, plays a critical role in positioning the substrate for the stereospecific reaction. acs.org
Optimization of Biocatalytic Reaction Conditions
To be industrially viable, biocatalytic processes require careful optimization of various parameters. mdpi.com Factors such as solvent choice, enzyme stability, and strategies to overcome unfavorable reaction equilibria are critical for maximizing productivity and reducing costs. rsc.orgrsc.org
Solvent Systems and Enzyme Stability
While enzymes naturally operate in aqueous environments, many organic substrates have poor water solubility. rsc.org Therefore, non-aqueous solvent systems are often necessary to achieve sufficient substrate loading. rsc.org The choice of solvent can significantly impact enzyme activity and stability. researchgate.netmdpi.com
Organic solvents can affect enzymes by interfering with the protein's conformation, interacting with the substrate, or altering the essential water layer around the enzyme. researchgate.net A common metric used to select a suitable organic solvent is the logarithm of its partition coefficient (log P) in an octanol/water system. Generally, solvents with a log P value greater than 4 are considered more biocompatible for biocatalysis, while those with a log P below 2 can be detrimental to enzyme stability. researchgate.net However, this is a general guideline, and the optimal solvent depends on the specific enzyme and reaction. mdpi.com In some cases, biphasic systems, where the enzyme remains in an aqueous phase and the substrate and product are in an organic phase, can be advantageous for both reaction efficiency and product recovery. rsc.org
Table 2: Influence of Solvent Properties on Biocatalysis
| Solvent Property | Effect on Enzyme | Considerations for Optimization | Reference |
| Polarity (log P) | Affects enzyme stability and activity. Hydrophilic solvents (low log P) can strip essential water from the enzyme. | Select hydrophobic solvents (high log P) for better enzyme stability. | researchgate.net |
| Water Activity | Essential for maintaining the enzyme's active conformation and flexibility. | Optimize the amount of water in non-aqueous systems to ensure sufficient hydration without promoting side reactions. | rsc.orgmdpi.com |
| Solvent-Enzyme Interactions | Can lead to conformational changes, potentially altering activity and selectivity. | Molecular dynamics simulations can help understand and predict these interactions. | mdpi.com |
| Substrate/Product Solubility | High solubility is required for high reaction rates and productivity. | Use of co-solvents or biphasic systems can enhance solubility. | rsc.org |
This table is interactive and can be sorted by column.
Co-product Removal and Equilibrium Shift Strategies
A major challenge in transaminase-catalyzed reactions, especially for the synthesis of amines from ketones, is the often unfavorable reaction equilibrium. mdpi.comrsc.org To drive the reaction towards product formation and achieve high conversion rates, various strategies have been developed to shift the equilibrium.
One effective method is the removal of one of the co-products in situ. rsc.org For example, if an amino acid like alanine (B10760859) is used as the amino donor, the co-product is pyruvate (B1213749). Pyruvate can be removed by a coupled enzymatic reaction, thereby pulling the equilibrium towards the desired amine product. rsc.org
Another strategy is to use an amino donor that generates a volatile co-product, such as acetone (B3395972) from isopropylamine, which can be easily removed from the reaction mixture. mdpi.com In some cases, the product itself may be less soluble in the reaction medium than the substrates, leading to its precipitation and a favorable shift in equilibrium. nih.gov The development of efficient cascade reactions, as mentioned earlier, is also a powerful tool for overcoming equilibrium limitations by immediately converting the product of the transamination step. mdpi.com
Mechanistic Elucidation of Reactions Pertaining to 3 1 Amino 3 Hydroxypropyl Phenol Chemistry
Detailed Reaction Pathways for Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. fiveable.meimperial.ac.uk For 3-(1-Amino-3-hydroxypropyl)phenol, these reactions can selectively target the amine, the phenolic hydroxyl, or the secondary alcohol.
The primary amino group is nucleophilic and can undergo various reactions. A common transformation is N-acylation, for instance, the reaction with acetic anhydride (B1165640) to form the corresponding amide. researchgate.netyoutube.com The mechanism involves the nucleophilic attack of the nitrogen's lone pair on the carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. youtube.comchemicalforums.com Subsequent elimination of a carboxylate anion results in the formation of the stable amide product. researchgate.netyoutube.com
The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis or other alkylation methods. The secondary alcohol on the propyl chain can be oxidized to a ketone using various oxidizing agents. imperial.ac.ukyoutube.com Conversely, the functional groups can be formed from other precursors. For example, the amino group can be introduced via reductive amination of a corresponding ketone or by reduction of a nitro or azide (B81097) group. youtube.comvanderbilt.edu
The specific reagents and conditions used for these interconversions are critical for achieving chemoselectivity, given the multiple reactive sites within the molecule. imperial.ac.uk
Proton Transfer Mechanisms in Phenolic Systems
Proton transfer (PT) is a key process for phenols, and the acidity of the phenolic hydroxyl group is a defining characteristic. In the case of this compound, the phenolic proton can be transferred to a base in solution. This process can occur through a stepwise pathway (proton transfer followed by electron transfer, PET) or be coupled with electron transfer. pnas.orgpnas.org
The presence of the intramolecular amino group can influence this process. Phenols can form hydrogen-bonded complexes with amines. rsc.orgnih.gov In an aprotic solvent, the amino group of a neighboring molecule or even intramolecularly could act as the initial proton acceptor. For phenol-amine complexes, the proton transfer can lead to an equilibrium between the neutral hydrogen-bonded pair (O-H···N) and the ion pair (O⁻···H-N⁺). rsc.org
In aqueous solutions, water can act as the proton acceptor. pnas.orgpnas.org The pH of the medium significantly affects the protonation state. In basic media, the phenolic proton is readily abstracted to form a phenoxide anion. acs.org The generation of protons upon electron transfer can also decrease the local pH, influencing subsequent reaction kinetics. pnas.orgpnas.org
Electron Transfer Processes in Oxidation Reactions
The oxidation of phenols to phenoxyl radicals is a fundamental reaction that can proceed through several mechanisms, largely dependent on the reactants and the environment. nih.govresearchgate.net For this compound, the oxidation process involves the removal of the hydrogen atom from the phenolic hydroxyl group.
The primary mechanisms for this transformation are:
Hydrogen Atom Transfer (HAT): A direct, one-step process where a hydrogen atom (a proton and an electron) is transferred from the phenol (B47542) to an oxidant. nih.govnih.gov This mechanism is generally favored in nonpolar, aprotic solvents. nih.govacs.org
Proton-Coupled Electron Transfer (PCET): A concerted process where the proton and electron are transferred in a single kinetic step but from different orbitals or to different acceptors. nih.govacs.orgresearchgate.net This is a common pathway for phenols, especially those with hydrogen-bonding capabilities, mimicking biological systems like the tyrosine-histidine couple in Photosystem II. pnas.orgacs.orgresearchgate.net The presence of the internal amino group in this compound could facilitate a CPET (Concerted Proton-Electron Transfer) mechanism, where the proton is transferred to the appended base upon one-electron oxidation. acs.orgnih.govnih.gov
Sequential Proton-Loss Electron Transfer (SPLET): A two-step process that begins with the deprotonation of the phenol to form a phenoxide anion, followed by the electron transfer from the anion to the oxidant. acs.org This pathway is favored in polar, ionizing solvents that can stabilize the phenoxide anion. nih.govacs.org
The specific pathway taken depends on factors such as solvent polarity, the electron affinity of the oxidizing radical, and the pKa of the phenol. acs.org
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species like intermediates and transition states.
In the oxidation of this compound, the primary reaction intermediate is the phenoxyl radical . nih.govacs.org This radical is formed after the loss of the phenolic hydrogen atom. In a CPET mechanism involving the internal amino group, the intermediate would be a zwitterionic radical where the phenoxyl is formed and the amino group is protonated (•OAr-NH3⁺). nih.govnih.gov
For functional group interconversions, such as the N-acylation of the amino group, a tetrahedral intermediate is formed. researchgate.netchemicalforums.com This intermediate arises from the nucleophilic addition of the amine to the carbonyl group of the acylating agent. youtube.com
The transition state for these reactions represents the highest energy point along the reaction coordinate. For HAT and PCET reactions, the transition state is often described as "product-like," meaning its structure resembles that of the products. ustc.edu.cn The study of kinetic isotope effects (KIEs), where hydrogen is replaced by deuterium, provides insight into the transition state. nih.gov Significant KIE values suggest that O-H bond cleavage is part of the rate-determining step, which is characteristic of HAT and PCET mechanisms. nih.govnih.gov For instance, in the oxidation of a hydrogen-bonded phenol, a kH/kD of 2.4 was observed, supporting a concerted PCET mechanism. nih.gov
Structure Reactivity Relationships in 3 1 Amino 3 Hydroxypropyl Phenol Derivatives
Impact of Substituent Modifications on Reactivity Profiles
The reactivity of 3-(1-Amino-3-hydroxypropyl)phenol derivatives is primarily governed by the electronic and steric nature of the substituents introduced onto the aromatic ring or the aminohydroxypropyl side chain. These modifications can influence the acidity of the phenolic proton, the basicity of the amino group, and the nucleophilicity of the hydroxyl groups.
The acidity of the phenolic hydroxyl group is sensitive to substituents on the benzene (B151609) ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity of the phenol (B47542) by stabilizing the corresponding phenoxide ion through resonance or inductive effects. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, decrease acidity by destabilizing the phenoxide ion.
The basicity of the primary amino group is also influenced by the electronic environment. Substituents on the aromatic ring have a more distant, and therefore less pronounced, effect on the amino group's basicity compared to the phenolic hydroxyl group. However, modifications closer to the amino group, for instance on the propyl chain, can have a more significant impact.
The following table summarizes the expected impact of various substituents on the reactivity of this compound derivatives.
| Derivative | Substituent and Position | Expected Impact on Phenolic Acidity | Expected Impact on Amino Basicity |
| 3-(1-Amino-3-hydroxypropyl)-5-nitrophenol | -NO₂ at C5 | Increased | Slightly Decreased |
| 3-(1-Amino-3-hydroxypropyl)-5-methoxyphenol | -OCH₃ at C5 | Decreased | Slightly Increased |
| 3-(1-Amino-3-hydroxy-2-methylpropyl)phenol | -CH₃ on side chain | No significant change | Slightly Increased |
| 5-Chloro-3-(1-amino-3-hydroxypropyl)phenol | -Cl at C5 | Increased | Slightly Decreased |
Correlation Between Structural Features and Spectroscopic Signatures
The structural features of this compound and its derivatives are reflected in their spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable insights into the molecular structure.
¹H and ¹³C NMR Spectroscopy: The chemical shifts in the NMR spectra are highly sensitive to the electronic environment of the nuclei. For the parent compound, the aromatic protons will appear as a complex multiplet in the aromatic region of the ¹H NMR spectrum. The protons of the aminohydroxypropyl side chain will have distinct chemical shifts. Substituents on the aromatic ring will alter the chemical shifts of the aromatic protons and carbons. For instance, an electron-withdrawing group will typically shift the signals of nearby protons and carbons downfield (to a higher ppm value), while an electron-donating group will cause an upfield shift.
Infrared Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the O-H (both phenolic and alcoholic) and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. Aromatic C-H and C=C stretching vibrations will also be present. Derivatization will introduce new characteristic bands, for example, a C=O stretching band if the hydroxyl group is oxidized to a ketone or carboxylic acid.
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of the structure, with common fragmentation pathways involving the loss of small molecules like water or ammonia (B1221849), and cleavage of the side chain.
The table below illustrates the expected correlation between structural modifications and spectroscopic signatures.
| Derivative | Structural Modification | Expected ¹H NMR Signature Change | Expected IR Signature Change |
| 3-(1-Amino-3-hydroxypropyl)-5-nitrophenol | -NO₂ on phenyl ring | Downfield shift of aromatic protons | Appearance of N-O stretching bands |
| 3-(1-Acetamido-3-hydroxypropyl)phenol | Acetylation of amino group | Appearance of acetyl protons signal, downfield shift of CH-N proton | Appearance of amide C=O stretch |
| 3-(1-Amino-3-oxopropyl)phenol | Oxidation of primary alcohol | Disappearance of primary alcohol O-H and C-H signals, appearance of aldehyde proton signal | Appearance of aldehyde C=O stretch |
Design Principles for Modulating Chemical Properties through Derivatization
The targeted modification of this compound allows for the fine-tuning of its chemical properties. The principles of physical organic chemistry guide the rational design of derivatives with desired characteristics such as enhanced nucleophilicity, modulated acidity/basicity, or specific binding capabilities.
Modulating Acidity and Basicity: As discussed, the acidity of the phenolic hydroxyl and the basicity of the amino group can be systematically altered by introducing electron-donating or electron-withdrawing substituents on the aromatic ring. This allows for the control of the ionization state of the molecule at a given pH.
Enhancing Nucleophilicity: The nucleophilicity of the amino and hydroxyl groups can be modulated. For instance, converting the primary amino group to a secondary or tertiary amine can increase its nucleophilicity, although steric hindrance may become a factor.
Introducing New Functional Groups: Derivatization can introduce entirely new functional groups, thereby expanding the chemical reactivity of the molecule. For example, esterification or etherification of the hydroxyl groups can protect them or introduce lipophilic character. The amino group can be converted into an amide, a sulfonamide, or other functional groups, each with its own unique reactivity profile.
The following table provides examples of derivatization strategies and their intended effect on the chemical properties of this compound.
| Derivatization Strategy | Target Functional Group | Resulting Derivative Class | Intended Modulation of Chemical Property |
| Nitration | Phenyl Ring | Nitro derivative | Increase phenolic acidity, introduce site for further functionalization |
| Acylation | Amino Group | Amide derivative | Decrease basicity and nucleophilicity of the nitrogen atom |
| O-Alkylation | Phenolic Hydroxyl | Ether derivative | Decrease phenolic acidity, increase lipophilicity |
| Oxidation | Primary Hydroxyl | Aldehyde/Carboxylic acid derivative | Introduce an electrophilic center, provide a handle for further conjugation |
By applying these design principles, a diverse library of this compound derivatives can be synthesized, each with a unique set of chemical properties tailored for specific applications in fields such as medicinal chemistry, materials science, and chemical biology.
Emerging Research Areas and Future Perspectives for 3 1 Amino 3 Hydroxypropyl Phenol Chemistry
Integration with Flow Chemistry and Continuous Processing
There is no specific information available in the reviewed literature regarding the integration of flow chemistry or continuous processing for the synthesis of 3-(1-Amino-3-hydroxypropyl)phenol. Research in continuous-flow processes for aminophenols has primarily concentrated on the synthesis of p-aminophenol from nitrobenzene, highlighting benefits such as enhanced safety, efficiency, and scalability. These studies establish a precedent for the potential application of such technologies to other aminophenol derivatives, but specific adaptations or studies for this compound have not been published.
Exploration of Unconventional Reaction Media
The use of unconventional reaction media, such as water, ionic liquids, or supercritical fluids, is a key aspect of green chemistry. These media can offer advantages in terms of environmental impact, safety, and reaction efficiency. While the synthesis of p-aminophenol has been investigated in aqueous systems to promote greener processes, there are no documented studies on the use of such unconventional media for the synthesis of this compound.
Advanced Characterization Techniques for In-situ Reaction Monitoring
Advanced characterization techniques that allow for in-situ reaction monitoring are crucial for optimizing chemical processes. Techniques like High-Performance Liquid Chromatography (HPLC) and various spectroscopic methods are employed to analyze the products of aminophenol synthesis. These methods are fundamental to understanding reaction kinetics and mechanisms. However, the application of advanced, real-time monitoring techniques specifically for the synthesis of this compound is not described in the current body of scientific literature.
Q & A
Q. What are the recommended synthetic routes for 3-(1-Amino-3-hydroxypropyl)phenol, and how can purity be validated?
Methodological Answer: Synthesis of this compound can involve reductive amination of 3-hydroxypropanal with 3-aminophenol or selective protection/deprotection of functional groups. For purity validation:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, amine protons at δ 1.5–2.5 ppm) and FT-IR (O–H stretch at ~3300 cm, N–H bend at ~1600 cm) .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (e.g., NIOSH-approved N95) if aerosolization is possible .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure.
- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/oxidizers to prevent degradation .
Q. How can the solubility profile of this compound be experimentally determined?
Methodological Answer:
- Gravimetric Analysis : Dissolve incremental amounts in solvents (e.g., water, ethanol, DMSO) at 25°C and 50°C. Filter undissolved material and weigh residue .
- UV-Vis Spectroscopy : Measure absorbance at saturation concentration (λ = 270 nm for aromatic systems).
- Note : Structural analogs like 3-aminophenol show temperature-dependent solubility (e.g., sparingly soluble in cold water, freely soluble in hot water) .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound in aqueous buffers be resolved?
Methodological Answer:
- Controlled Stability Studies : Incubate the compound in buffers (pH 4–9) at 25°C and 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC-MS to identify byproducts (e.g., oxidation or hydrolysis products) .
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Adjust pH or add stabilizers (e.g., ascorbic acid) if degradation exceeds 5% over 72 hours.
- Confounding Factors : Trace metal ions (e.g., Fe) may catalyze oxidation; use chelators like EDTA in buffers .
Q. What strategies optimize the compound’s use as a ligand in enzyme inhibition assays?
Methodological Answer:
- Docking Simulations : Use software (e.g., AutoDock Vina) to predict binding affinity to target enzymes. Validate with ITC (Isothermal Titration Calorimetry) for ΔG and K measurements.
- Competitive Assays : Co-incubate with substrate (e.g., 1–10 mM ATP for kinases) and measure IC via fluorescence polarization.
- Buffer Compatibility : Ensure compatibility with assay buffers (e.g., avoid divalent cations if phosphonate groups are present in analogs) .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Standardized Protocols : Adopt USP guidelines for NMR sample preparation (e.g., 10 mg/mL in DMSO-d) and shimming procedures to ensure reproducibility .
- Collaborative Cross-Validation : Share samples with independent labs for parallel analysis. Compare -NMR, -NMR, and HRMS data to identify systematic errors.
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Data Contradiction Analysis
Q. Example Table: Conflicting Solubility Reports in Literature
Key Insight : Discrepancies often arise from impurities, solvent grade, or measurement techniques. Standardize protocols and document batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
